3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine
Overview
Description
“3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine” is a chemical compound that can be used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H15NO/c1-2-10-8-6-3-7 (8)5-9-4-6/h6-9H,2-5H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 141.21 . It is a liquid in its physical form .Scientific Research Applications
Synthesis and Chemical Properties
Intramolecular Reductive Cyclopropanation : Gensini et al. (2002) demonstrated the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton through intramolecular reductive cyclopropanation. This method provides a route to enantiomerically pure compounds starting from natural amino acids, highlighting the synthetic versatility of azabicyclo structures in organic chemistry (Gensini et al., 2002).
Aza-Diels-Alder Reactions in Aqueous Solution : Waldmann and Braun (1991) reported the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates by Aza-Diels-Alder reactions. This reaction showcases the ability to construct complex azabicyclo structures in a stereoselective manner, contributing to the field of asymmetric synthesis (Waldmann & Braun, 1991).
Photochemical Isomerization : Barlow et al. (1982) explored the photochemical isomerization of hexafluoro-1H-azepines to hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. This research demonstrates the potential of photochemical methods in manipulating azabicyclo structures for the development of novel compounds (Barlow et al., 1982).
Therapeutic Potential and Pharmacology
Anticancer Activity : Pachuta-Stec and Szuster‐Ciesielska (2015) synthesized new N‐substituted amides of 3‐(3‐ethylthio-1,2,4‐triazol‐5‐yl)‐7‐oxabicyclo‐[2.2.1]heptane‐2‐carboxylic acid as norcantharadin analogs, demonstrating selective in vitro toxic and antiproliferative effects against the human hepatoma cell line Hep3B. This highlights the therapeutic potential of azabicyclo derivatives in cancer treatment (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Muscarinic Activities : Macleod et al. (1990) prepared a series of 1,2,4-thiadiazoles bearing mono- or bicyclic amines, assessing their receptor-binding affinity as muscarinic ligands. This work contributes to our understanding of azabicyclo compounds' interaction with biological receptors, offering insights into their potential as therapeutic agents (Macleod et al., 1990).
Mechanism of Action
Target of Action
The primary targets of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
The exact mode of action of 3-(6-Ethoxy-3-azabicyclo[31It is believed to interact with its targets in a specific manner that leads to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-(6-Ethoxy-3-azabicyclo[31It is known that the compound is involved in a variety of research applications, suggesting that it may influence multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently being studied. These properties will determine the bioavailability of the compound, which is crucial for its potential therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are the subject of ongoing research. As a research chemical, it is being used to study a variety of biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Properties
IUPAC Name |
3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-14-11-9-6-10(11)8-13(7-9)5-3-4-12/h9-11H,2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSDVEARQGDDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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